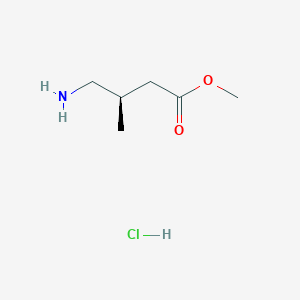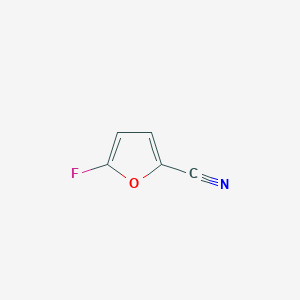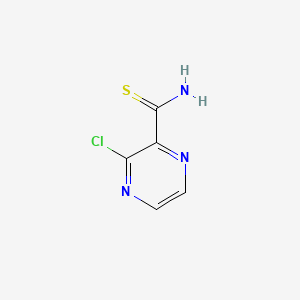
3-Chloropyrazine-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyrazine-2-carbothioamide is a heterocyclic compound containing a pyrazine ring substituted with a chlorine atom at the third position and a carbothioamide group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-carbothioamide typically involves the nucleophilic substitution of chlorine in 3-chloropyrazine-2-carboxamide with a thiol group. One common method is the reaction of 3-chloropyrazine-2-carboxamide with thiourea under basic conditions, which results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: 3-Chloropyrazine-2-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Sulfonamides.
Reduction Products: Amines.
科学的研究の応用
3-Chloropyrazine-2-carbothioamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimicrobial and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Employed in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 3-Chloropyrazine-2-carbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Molecular docking studies have shown that it can interact with mycobacterial enoyl-ACP reductase, suggesting its potential as an antimicrobial agent .
類似化合物との比較
3-Chloropyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
3-Chloropyrazine-2-carbonitrile: Contains a nitrile group at the second position.
Pyrazinamide: A well-known antimicrobial agent with a similar pyrazine core.
Uniqueness: 3-Chloropyrazine-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new therapeutic agents and materials .
特性
分子式 |
C5H4ClN3S |
|---|---|
分子量 |
173.62 g/mol |
IUPAC名 |
3-chloropyrazine-2-carbothioamide |
InChI |
InChI=1S/C5H4ClN3S/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) |
InChIキー |
LBFYFZUOBHFJNE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=N1)C(=S)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


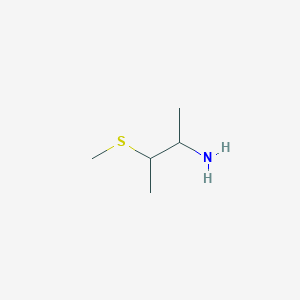
![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
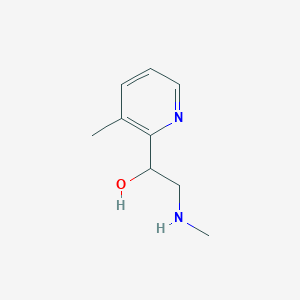
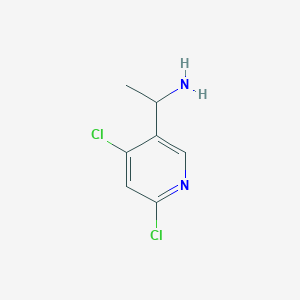
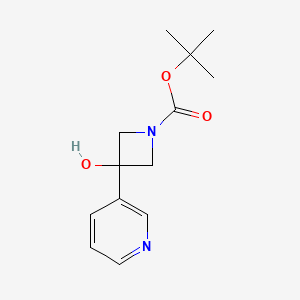
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
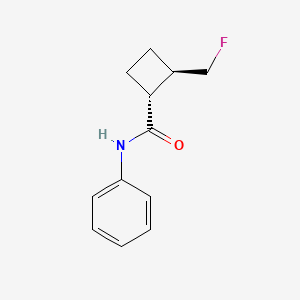
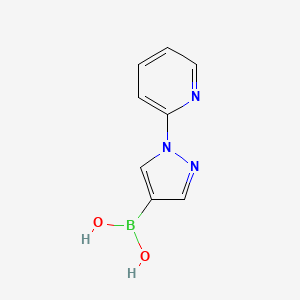
![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
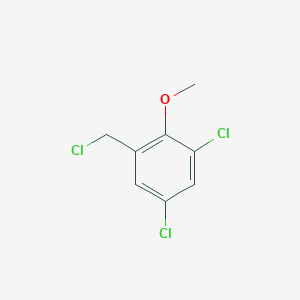
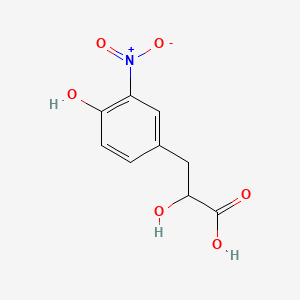
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
